molecular formula C20H31ClN2O4S2 B3652593 4-chloro-1-N,3-N-di(cycloheptyl)benzene-1,3-disulfonamide

4-chloro-1-N,3-N-di(cycloheptyl)benzene-1,3-disulfonamide

Cat. No.: B3652593
M. Wt: 463.1 g/mol
InChI Key: DJNCTWRDRJNNBS-UHFFFAOYSA-N
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Description

4-chloro-1-N,3-N-di(cycloheptyl)benzene-1,3-disulfonamide is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a chlorine atom and two cycloheptyl groups attached to sulfonamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-N,3-N-di(cycloheptyl)benzene-1,3-disulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and cycloheptylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation.

    Procedure: The 4-chlorobenzenesulfonyl chloride is reacted with cycloheptylamine in the presence of a base like triethylamine to form the desired sulfonamide product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-N,3-N-di(cycloheptyl)benzene-1,3-disulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide groups can participate in redox reactions, although these are less common.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidation reactions may involve agents like hydrogen peroxide or potassium permanganate.

    Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield a new sulfonamide derivative, while hydrolysis would produce sulfonic acid and cycloheptylamine.

Scientific Research Applications

4-chloro-1-N,3-N-di(cycloheptyl)benzene-1,3-disulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-chloro-1-N,3-N-di(cycloheptyl)benzene-1,3-disulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The chlorine atom and cycloheptyl groups may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-N,3-N-di(cyclohexyl)benzene-1,3-disulfonamide: Similar structure but with cyclohexyl groups instead of cycloheptyl.

    4-chloro-1-N,3-N-di(cyclopentyl)benzene-1,3-disulfonamide: Contains cyclopentyl groups.

    4-chloro-1-N,3-N-di(cyclooctyl)benzene-1,3-disulfonamide: Features cyclooctyl groups.

Uniqueness

The uniqueness of 4-chloro-1-N,3-N-di(cycloheptyl)benzene-1,3-disulfonamide lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The larger cycloheptyl groups may provide steric hindrance, affecting the compound’s interactions with other molecules.

Properties

IUPAC Name

4-chloro-1-N,3-N-di(cycloheptyl)benzene-1,3-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31ClN2O4S2/c21-19-14-13-18(28(24,25)22-16-9-5-1-2-6-10-16)15-20(19)29(26,27)23-17-11-7-3-4-8-12-17/h13-17,22-23H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNCTWRDRJNNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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